6-(4-chlorophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone
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Overview
Description
6-(4-chlorophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms. The presence of chlorophenyl and isopropylphenyl groups enhances its chemical properties, making it a valuable molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the following steps:
Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the pyridazinone ring.
Substitution Reactions: The introduction of the 4-chlorophenyl and 4-isopropylphenyl groups is achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the pyridazinone ring can yield dihydropyridazinone derivatives, which may exhibit different pharmacological properties.
Substitution: The aromatic rings can participate in various substitution reactions, including halogenation, nitration, and sulfonation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated, halogenated, and nitrated derivatives, each exhibiting unique chemical and biological properties.
Scientific Research Applications
6-(4-chlorophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone
- 6-(4-bromophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone
- 6-(4-chlorophenyl)-4-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone
Uniqueness
Compared to similar compounds, 6-(4-chlorophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone exhibits unique properties due to the presence of both chlorophenyl and isopropylphenyl groups. These substituents enhance its chemical stability and biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(4-propan-2-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c1-12(2)13-3-5-14(6-4-13)17-11-18(21-22-19(17)23)15-7-9-16(20)10-8-15/h3-10,12,17H,11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORXSDZZFKXNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=NNC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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